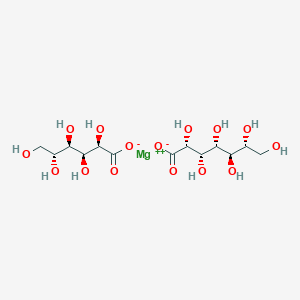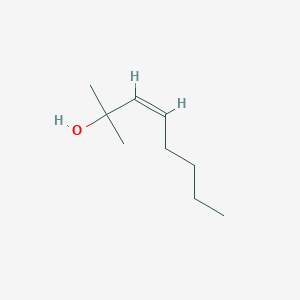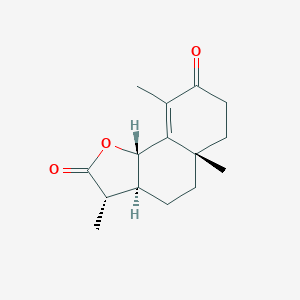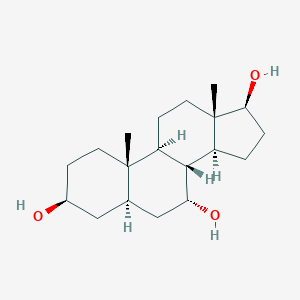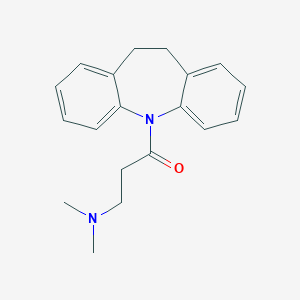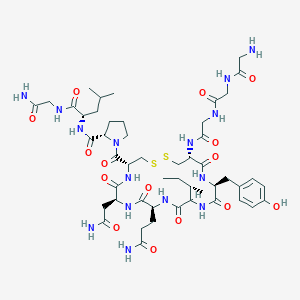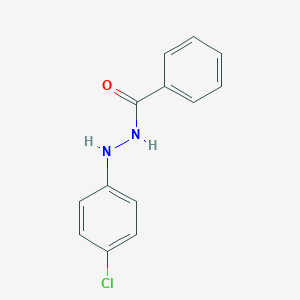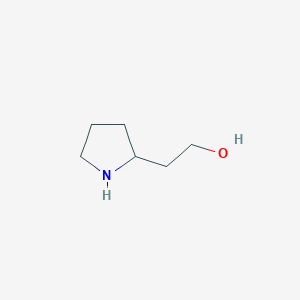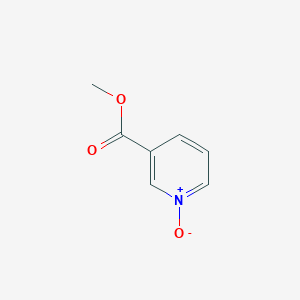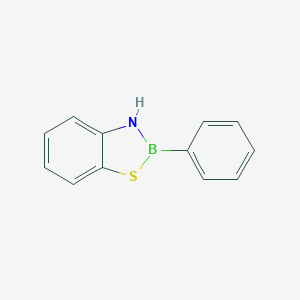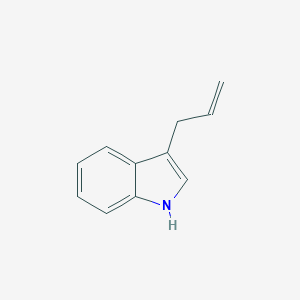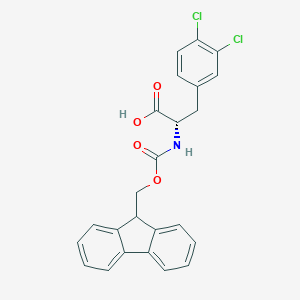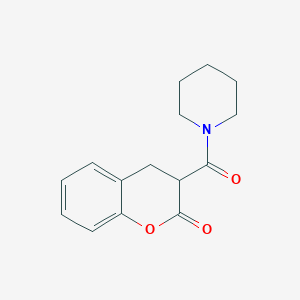
3-(1-Piperidinylcarbonyl)-2-chromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Piperidinylcarbonyl)-2-chromanone, also known as PCC, is a chemical compound that has gained significant attention for its potential applications in scientific research. PCC is a heterocyclic compound that contains a piperidine ring and a chromanone moiety. The compound is known for its ability to act as a selective inhibitor of certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Mechanism Of Action
The mechanism of action of 3-(1-Piperidinylcarbonyl)-2-chromanone involves its ability to selectively inhibit certain enzymes. In the case of acetylcholinesterase, 3-(1-Piperidinylcarbonyl)-2-chromanone acts by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synapse, leading to enhanced neurotransmission and muscle contraction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(1-Piperidinylcarbonyl)-2-chromanone are dependent on the specific enzyme that it targets. In the case of acetylcholinesterase inhibition, 3-(1-Piperidinylcarbonyl)-2-chromanone can lead to enhanced neurotransmission and muscle contraction. However, 3-(1-Piperidinylcarbonyl)-2-chromanone may also have other effects on the nervous system, including the modulation of other neurotransmitters and the regulation of ion channels.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(1-Piperidinylcarbonyl)-2-chromanone in laboratory experiments is its selectivity for certain enzymes. This allows researchers to study specific pathways and processes without affecting other biochemical processes. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively easy to synthesize and can be obtained in pure form. However, one limitation of using 3-(1-Piperidinylcarbonyl)-2-chromanone is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 3-(1-Piperidinylcarbonyl)-2-chromanone in scientific research. One potential application is the study of the role of acetylcholine in the development of neurological disorders such as Alzheimer's disease. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone may be used to study the effects of other neurotransmitters and their interactions with specific enzymes. Finally, the development of new synthetic methods for 3-(1-Piperidinylcarbonyl)-2-chromanone may lead to the discovery of new applications and potential therapeutic uses.
Synthesis Methods
The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone involves the reaction of 4-hydroxycoumarin with piperidine and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the hydroxyl group of the coumarin to form the final product. The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Scientific Research Applications
3-(1-Piperidinylcarbonyl)-2-chromanone has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of physiological processes. One of the most significant applications of 3-(1-Piperidinylcarbonyl)-2-chromanone is its use as a selective inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting this enzyme, 3-(1-Piperidinylcarbonyl)-2-chromanone can be used to study the effects of acetylcholine on various physiological processes, including muscle contraction and neurotransmission.
properties
CAS RN |
18144-60-0 |
|---|---|
Product Name |
3-(1-Piperidinylcarbonyl)-2-chromanone |
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
InChI Key |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
synonyms |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



